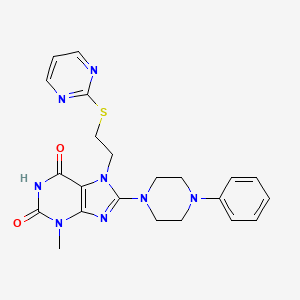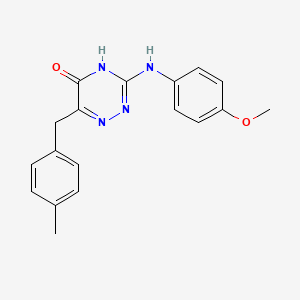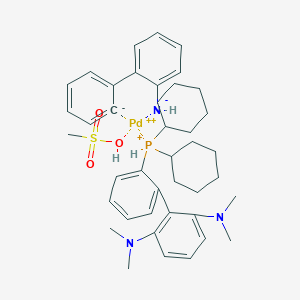
CPhosPdG3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CPhos Pd G3 is a modified G3 precatalyst (G3′ ). It has been synthesized by Buchwald and coworkers from second generation (G2) precatalyst by methylation of the amino group present on biphenyl backbone. It is a useful catalyst for various cross-coupling reactions. They are versatile catalysts. They have long life in solution and are readily soluble in various organic solvents. G3- precatalysts have been employed in various C-N bond forming reactions.
Applications De Recherche Scientifique
CPhos A Program to Calculate and Visualize Evolutionarily Conserved Functional Phosphorylation Sites
: Zhao et al. (2012) developed a Java program named CPhos, which assesses the conservation of phosphosites among species using an information theory-based approach. This tool can be used to analyze and prioritize phosphosites for experimental validation in phosphoproteomic research (Zhao et al., 2012).
Calcium Pyrophosphate Crystals and Inflammation in Hypophosphatasia : Beck et al. (2008) discuss the role of calcium pyrophosphate dihydrate (CPPD) crystals in inducing inflammation in hypophosphatasia, a rare inborn error of bone and mineral metabolism. This research contributes to understanding the mechanisms underlying crystal-induced cell activation and inflammation (Beck et al., 2008).
Mi-2 Complex and DNA Methylation : Wade et al. (1999) identified a histone deacetylase complex involving methylation of DNA at CpG dinucleotides, essential for mammalian development and linked to transcriptional silencing. This research links DNA methylation with histone deacetylation and transcriptional silencing (Wade et al., 1999).
Imaging of Calcium Pyrophosphate Deposition Disease : Miksanek and Rosenthal (2015) review recent literature on imaging in Calcium pyrophosphate deposition disease (CPPD), a common form of arthritis. This work highlights the utility of diagnostic ultrasound and other imaging methodologies for detecting CPP deposits (Miksanek & Rosenthal, 2015).
EULAR Recommendations for Calcium Pyrophosphate Deposition : Zhang et al. (2011) developed evidence-based recommendations for managing CPPD, including both non-pharmacological and pharmacological treatments. These guidelines are important for clinicians treating this condition (Zhang et al., 2011).
Mécanisme D'action
Target of Action
CPhosPdG3 is primarily used as a catalyst in various cross-coupling reactions . Its primary targets are the reactants in these reactions, facilitating their interaction to produce the desired products .
Mode of Action
The compound interacts with its targets by providing a platform for the reactants to come together and react . It does this by coordinating to the reactants, reducing the energy barrier for the reaction, and thus accelerating the reaction rate .
Biochemical Pathways
The exact biochemical pathways affected by this compound depend on the specific reactions it is used to catalyze. In general, it is involved in various cross-coupling reactions, such as the buchwald-hartwig cross coupling reaction, heck reaction, hiyama coupling, negishi coupling, sonogashira coupling, stille coupling, and suzuki-miyaura coupling .
Pharmacokinetics
Its solubility, stability, and reactivity are crucial factors that can influence its effectiveness as a catalyst .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in the products of the reactions it catalyzes. By facilitating these reactions, it enables the formation of new chemical bonds and the synthesis of complex molecules .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of CPhosPdG3 can be achieved through a multistep reaction pathway involving the use of various reagents and catalysts.", "Starting Materials": [ "PdCl2", "CPhos ligand", "G3 dendrimer", "Na2CO3", "EtOH", "H2O" ], "Reaction": [ "Step 1: Dissolve PdCl2 in a mixture of EtOH and H2O.", "Step 2: Add CPhos ligand to the solution and stir for several hours.", "Step 3: Add Na2CO3 to the solution to form a Pd-CPhos complex.", "Step 4: Add G3 dendrimer to the solution and stir for several hours.", "Step 5: Purify the resulting mixture using column chromatography to obtain CPhosPdG3." ] } | |
Numéro CAS |
1447963-73-6 |
Formule moléculaire |
C41H54N3O3PPdS |
Poids moléculaire |
806.3 g/mol |
Nom IUPAC |
2-(2-dicyclohexylphosphanylphenyl)-1-N,1-N,3-N,3-N-tetramethylbenzene-1,3-diamine;methanesulfonate;palladium(2+);2-phenylaniline |
InChI |
InChI=1S/C28H41N2P.C12H10N.CH4O3S.Pd/c1-29(2)25-19-13-20-26(30(3)4)28(25)24-18-11-12-21-27(24)31(22-14-7-5-8-15-22)23-16-9-6-10-17-23;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h11-13,18-23H,5-10,14-17H2,1-4H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;;+2/p-1 |
Clé InChI |
QAUJHLYEFTZVSE-UHFFFAOYSA-M |
SMILES |
CN(C)C1=C(C(=CC=C1)N(C)C)C2=CC=CC=C2[PH+](C3CCCCC3)C4CCCCC4.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2[NH-].[Pd+2] |
SMILES canonique |
CN(C)C1=C(C(=CC=C1)N(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.CS(=O)(=O)[O-].C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd+2] |
Solubilité |
not available |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methyl-2-(4-phenoxybutanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B3000821.png)
![2-{[2,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B3000824.png)

![9-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B3000827.png)
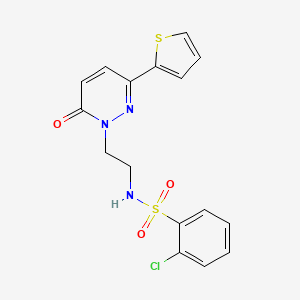

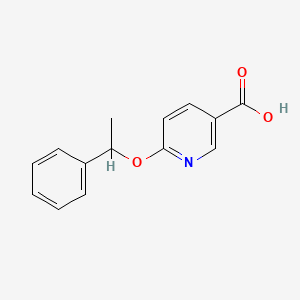

![2-isopropyl-5-methylphenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate](/img/structure/B3000834.png)
![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(2-ethoxyphenyl)ethanediamide](/img/structure/B3000835.png)
![N-(2,4-difluorophenyl)-2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide](/img/structure/B3000838.png)
